Biliverdin hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13+,27-14-,28-15-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCVSEGCSGTCIO-POFWNMSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

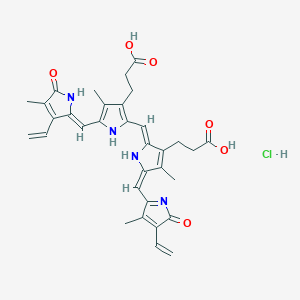

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35ClN4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biliverdin Hydrochloride: A Deep Dive into its Mechanism of Action in Oxidative Stress

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance in the development of novel therapeutic strategies. Biliverdin (B22007) hydrochloride, a water-soluble salt of the heme catabolite biliverdin, has emerged as a promising agent in the modulation of oxidative stress. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of biliverdin hydrochloride, with a focus on its direct antioxidant properties, its pivotal role in the bilirubin-biliverdin redox cycle, and its influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying molecular pathways.

Core Mechanisms of Action

The protective effects of this compound against oxidative stress are not attributable to a single mode of action but rather a combination of direct and indirect mechanisms. These can be broadly categorized into three interconnected processes:

-

Direct Scavenging of Reactive Oxygen Species: Biliverdin itself possesses intrinsic antioxidant properties. It has been shown to directly quench various reactive oxygen species, with a particular efficacy against singlet oxygen.[1] This direct antioxidant activity provides an initial line of defense against oxidative damage.

-

Conversion to the Potent Antioxidant Bilirubin (B190676): A cornerstone of biliverdin's mechanism of action is its rapid enzymatic conversion to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[2][3] Bilirubin is a highly potent antioxidant, capable of neutralizing a wide array of ROS and reactive nitrogen species (RNS).[4][5] The lipophilic nature of bilirubin allows it to effectively protect cell membranes from lipid peroxidation.[4]

-

The Bilirubin-Biliverdin Amplification Cycle: The antioxidant power of this system is significantly amplified through a catalytic redox cycle. When bilirubin scavenges a radical, it is oxidized back to biliverdin. BVR, utilizing NADPH as a reducing equivalent, then promptly reduces biliverdin back to bilirubin.[6][7] This regenerative cycle allows for a small amount of bilirubin to detoxify a much larger quantity of oxidants, making it an exceptionally efficient antioxidant system.[8] It has been suggested that this cycle can amplify the antioxidant effect of bilirubin by as much as 10,000-fold.[8]

-

Modulation of the Nrf2 Signaling Pathway: Beyond its direct and indirect antioxidant effects, biliverdin and its reductase play a crucial role in the regulation of the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant response.[9][10][11] Biliverdin reductase A (BVRA) has been shown to directly interact with Nuclear factor erythroid 2-related factor 2 (Nrf2), promoting its nuclear translocation and the subsequent transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which in turn produces more biliverdin.[9][12] This creates a positive feedback loop that enhances the cell's overall antioxidant capacity.

Signaling Pathways and Logical Relationships

The interplay between biliverdin, bilirubin, and the cellular antioxidant machinery can be visualized through the following signaling pathways and logical relationships.

Caption: Heme degradation pathway leading to the formation of biliverdin and its subsequent conversion to the potent antioxidant bilirubin.

Caption: Biliverdin reductase A (BVRA) interacts with the Keap1-Nrf2 complex, leading to Nrf2 release and nuclear translocation.

Quantitative Data on the Effects of Biliverdin

The following tables summarize quantitative data from various studies, illustrating the impact of biliverdin and its downstream effectors on markers of oxidative stress. It is important to note that experimental conditions, cell types, and animal models vary between studies, which may influence the observed effects.

Table 1: Effect of Biliverdin/Bilirubin on Reactive Oxygen Species (ROS)

| Treatment/Condition | Model System | ROS Measurement Assay | Observed Effect | Reference(s) |

| 10 nM Bilirubin + 100 µM H₂O₂ | HeLa Cells | Cell Viability | Increased cell viability, protecting against a 10,000-fold excess of H₂O₂. | [13] |

| Biliverdin Treatment | HNSCC Cell Lines | DCFDA Assay | Decreased intracellular ROS levels. | [14] |

| Silencing of Biliverdin Reductase (BVR) | Human Endothelial Cells | DHE Fluorescence | Aggravated angiotensin-II induced superoxide (B77818) formation when co-treated with biliverdin. | [13] |

| Knockdown of Biliverdin Reductase A (BLVRA) | Human Dermal Fibroblasts | DCF Assay | More than three-fold increase in ROS levels. | [15] |

Table 2: Effect of Biliverdin on Lipid Peroxidation

| Treatment/Condition | Model System | Lipid Peroxidation Marker | Observed Effect | Reference(s) |

| Biliverdin Treatment | Rat Lungs (Ischemia-Reperfusion) | Malondialdehyde (MDA) | Reduced tissue MDA content. | [16] |

Table 3: Effect of Biliverdin on Antioxidant Enzymes

| Treatment/Condition | Model System | Antioxidant Enzyme | Observed Effect | Reference(s) |

| Biliverdin Treatment | Rat Lungs (Ischemia-Reperfusion) | Superoxide Dismutase (SOD) | Significantly restored SOD activity. | [16] |

Table 4: Effect of Biliverdin/Bilirubin on Nrf2 Pathway Gene Expression

| Treatment/Condition | Model System | Gene | Observed Effect | Reference(s) |

| Biliverdin Treatment | HNSCC Cell Lines | HIF1-α | Decreased expression of hypoxia-inducible factor 1-alpha. | [14] |

| Nrf2 Activation | Liver Cells | HO-1, NQO1 | Upregulation of Nrf2 target genes. | [10][17] |

Detailed Experimental Protocols

For researchers seeking to investigate the effects of this compound, the following are detailed methodologies for key experiments cited in the literature.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol is adapted for a 96-well plate format.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

-

H₂DCFDA Loading:

-

Prepare a fresh working solution of H₂DCFDA in pre-warmed serum-free medium or PBS. A typical starting concentration is 10-20 µM.

-

Remove the culture medium from the wells and wash the cells once with warm PBS.

-

Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Washing: Remove the H₂DCFDA solution and wash the cells twice with warm PBS to remove any extracellular probe.

-

Treatment: Add fresh culture medium containing this compound at the desired concentrations. Include appropriate controls (vehicle control, positive control with an ROS inducer like H₂O₂).

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Kinetic readings can be taken over a desired time course.

Caption: Experimental workflow for the DCFDA assay to quantify intracellular ROS levels.

Assessment of Lipid Peroxidation using Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Tissue homogenate or cell lysate

-

MDA standard

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice.

-

Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitate.

-

Reaction with TBA:

-

To the supernatant, add a solution of TBA in an acidic medium.

-

Incubate the mixture in a boiling water bath for 15-30 minutes. This will lead to the formation of a pink-colored MDA-TBA adduct.

-

-

Cooling and Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

-

Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Caption: Step-by-step workflow of the TBARS assay for measuring malondialdehyde (MDA).

Western Blot Analysis of Nrf2 and HO-1

This protocol allows for the detection and quantification of protein levels.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells treated with this compound in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Caption: A generalized workflow for Western blot analysis of Nrf2 and HO-1 protein expression.

Conclusion

This compound exhibits a robust and multifaceted mechanism of action in combating oxidative stress. Its ability to directly scavenge reactive oxygen species, its conversion to the potent antioxidant bilirubin, the amplification of its effects through the bilirubin-biliverdin redox cycle, and its modulation of the Nrf2 signaling pathway collectively contribute to its significant cytoprotective properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oxidative stress-related pathologies. Future research should focus on elucidating the precise dose-dependent effects in various disease models and exploring its potential for clinical translation.

References

- 1. 2.7. Western Blotting of Nrf2 and HO-1 [bio-protocol.org]

- 2. ethosbiosciences.com [ethosbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 9. This compound - Echelon Biosciences [echelon-inc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nanopartikel.info [nanopartikel.info]

- 13. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biliverdin's regulation of reactive oxygen species signalling leads to potent inhibition of proliferative and angiogenic pathways in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biliverdin reductase A in the prevention of cellular senescence against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

The Role of Biliverdin Hydrochloride in the Heme Oxygenase-1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heme oxygenase-1 (HO-1) pathway is a critical cytoprotective mechanism activated in response to oxidative stress and inflammation. Heme oxygenase-1, an inducible enzyme, catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), ferrous iron (Fe²⁺), and biliverdin (B22007).[1] Biliverdin, a green tetrapyrrolic bile pigment, has traditionally been viewed as a mere intermediate in heme catabolism.[2] However, emerging evidence highlights its significant and independent biological activities, particularly in its commercially available and stable form, biliverdin hydrochloride. This technical guide provides an in-depth exploration of the role of this compound within the HO-1 pathway, focusing on its mechanism of action, therapeutic potential, and the experimental methodologies used to investigate its effects.

This compound exerts potent anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising therapeutic agent for a range of conditions, including ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[3][4][5] Its primary mechanism involves the modulation of key signaling pathways, including the inhibition of pro-inflammatory mediators and the activation of cellular defense mechanisms.

The Heme Oxygenase-1 Signaling Pathway

The induction of HO-1 is a central response to cellular stress. Upon activation, HO-1 degrades pro-oxidant heme into biliverdin, CO, and free iron. Biliverdin is subsequently converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[1][3][4] The cytoprotective effects of the HO-1 pathway are mediated by the combined actions of these products.

References

- 1. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biliverdin reductase A is a major determinant of protective NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Biliverdin Hydrochloride: An Endogenous Antioxidant Sentinel

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. The endogenous antioxidant systems that counteract this are of paramount interest for therapeutic development. Among these, the heme oxygenase (HO) system, and its product biliverdin (B22007), have emerged as a critical defense mechanism. This technical guide provides an in-depth exploration of biliverdin hydrochloride as a potent endogenous antioxidant. We will delve into its mechanism of action, the pivotal role of biliverdin reductase in a powerful antioxidant amplification cycle, its interplay with key signaling pathways such as Nrf2, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the therapeutic potential of biliverdin.

The Heme Oxygenase System and Biliverdin Formation

The primary source of endogenous biliverdin is the catabolism of heme, a process orchestrated by the heme oxygenase (HO) enzyme system.[1] HO-1, the inducible isoform, is upregulated in response to various cellular stressors, including oxidative stress, inflammation, and hypoxia.[2][3] The constitutive isoform, HO-2, is involved in physiological heme turnover.[1][2]

The enzymatic degradation of heme by HO yields three biologically active products: carbon monoxide (CO), ferrous iron (Fe2+), and biliverdin IXα.[1][2] While CO and the subsequent regulation of iron homeostasis contribute to cytoprotection, biliverdin and its metabolite, bilirubin (B190676), are potent antioxidants.[4][5]

The Biliverdin-Bilirubin Antioxidant Amplification Cycle

While biliverdin itself possesses antioxidant properties, its therapeutic efficacy is significantly amplified through its conversion to bilirubin by the enzyme biliverdin reductase (BVR).[6][7] Bilirubin is recognized as one of the most potent endogenous antioxidants, capable of scavenging a wide array of reactive oxygen species.[8][9]

A key concept in understanding the profound antioxidant capacity of this system is the bilirubin-biliverdin redox cycle .[7][8][10] In this cycle, bilirubin acts as a sacrificial antioxidant, neutralizing ROS and in the process, becoming oxidized back to biliverdin.[8][9] BVR then rapidly reduces biliverdin back to bilirubin, utilizing NADPH as a cofactor.[8][10] This catalytic cycle allows for a small amount of bilirubin to quench a significantly larger amount of oxidative stress, with some studies suggesting it can amplify the antioxidant effect by a factor of 10,000.[8][9][11] This regenerative loop provides sustained protection against oxidative damage.

Interaction with the Nrf2 Signaling Pathway

The antioxidant response in cells is largely governed by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[12][13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including HO-1.[4][14]

Biliverdin reductase A (BVRA) has been shown to directly interact with Nrf2, modulating its signaling pathways and coordinating the expression of neuroprotective genes.[12][15] This non-enzymatic role of BVRA establishes it as a dual-function integrator of both lipophilic (bilirubin-mediated) and hydrophilic (Nrf2-mediated) antioxidant defenses.[12] The upregulation of HO-1 by Nrf2 creates a positive feedback loop, increasing the substrate (biliverdin) for the antioxidant amplification cycle.

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of biliverdin and its downstream pathways have been quantified in various experimental models. The following tables summarize key findings.

Table 1: Cytoprotective Effects of the Biliverdin/Bilirubin System

| Parameter | Model System | Treatment | Result | Reference |

| Cell Viability | HeLa Cells | 10 nM Bilirubin + 100 µM H₂O₂ | Protected cells from a 10,000-fold excess of H₂O₂. | [8][16] |

| ROS Levels | HeLa Cells | BVRA depletion (RNAi) | ~3-fold increase in ROS levels. | [7] |

| Apoptosis | HeLa Cells | BVRA depletion (RNAi) under hyperoxia | >50% reduction in cell viability. | [16] |

| Oxidative Stress | Isolated Rat Lungs (Ischemia-Reperfusion) | Biliverdin | Significantly restored SOD activity and ATP content; reduced MDA content. | [17] |

Table 2: Comparative Antioxidant Activity

| Compound | Assay | Finding | Reference |

| Bilirubin vs. α-tocopherol | Lipid Peroxidation | Bilirubin surpassed α-tocopherol in protecting against lipid peroxidation at physiological oxygen tension. | [16] |

| Bilirubin vs. Biliverdin | Peroxynitrite Scavenging | Bilirubin showed more pronounced effects compared to biliverdin. | [6][10] |

| Biliverdin | Lipid Peroxidation Inhibition | 2-fold higher efficacy compared to α-tocopherol. | [18] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the antioxidant properties of this compound. Below are detailed protocols for key assays.

Biliverdin Reductase (BVR) Activity Assay (Spectrophotometric)

This protocol measures the enzymatic conversion of biliverdin to bilirubin by monitoring the change in absorbance.[8][19][20]

-

Materials:

-

Cell or tissue lysate

-

This compound (e.g., from Frontier Scientific)[21]

-

NADPH

-

Bovine Serum Albumin (BSA)

-

50 mM Tris-HCl buffer, pH 8.7

-

Spectrophotometer capable of reading at 453 nm and 670 nm

-

-

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.7), 400 µg/ml BSA, and 10 µM biliverdin.

-

Add 5-50 µg of cell or tissue lysate protein to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately measure the absorbance at 453 nm (bilirubin) and 670 nm (biliverdin) every 2 minutes for up to 60 minutes, or until the reaction reaches a plateau.

-

BVR activity is calculated from the rate of increase in absorbance at 453 nm.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to quantify intracellular ROS levels.[8]

-

Materials:

-

H₂DCFDA (5(6)-carboxy-2′,7′-dichlorofluorescein diacetate)[21]

-

Phosphate (B84403) Buffered Saline (PBS)

-

Fluorescence microplate reader or flow cytometer

-

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate) and culture overnight.

-

Treat cells with this compound or other compounds of interest for the desired duration.

-

Wash the cells twice with warm PBS.

-

Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~530 nm).

-

ROS levels are expressed as the fluorescence intensity relative to a control group.

-

In Vitro Antioxidant Cycling Assay

This assay demonstrates the ability of BVR to regenerate bilirubin from biliverdin in the presence of an oxidant.[8]

-

Materials:

-

Bilirubin IXα

-

Biliverdin IXα

-

2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) - a peroxyl radical generator[16]

-

Albumin

-

NADPH

-

Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration)

-

Phosphate buffer (pH 8.7)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing 20 µM bilirubin, 0.5 mM albumin, 10 µM NADPH, 50 mM glucose-6-phosphate, and 1 unit/ml glucose-6-phosphate dehydrogenase in 50 mM phosphate buffer (pH 8.7).

-

Add cell lysate containing BVR.

-

Initiate the reaction by adding 50 mM AAPH.

-

Monitor the absorbance at 453 nm (for bilirubin) and 650 nm (for biliverdin) over time at 37°C.

-

The maintenance of bilirubin levels in the presence of the oxidant demonstrates the cycling activity.

-

Implications for Drug Development

The potent, catalytic antioxidant properties of the biliverdin-bilirubin system make it an attractive target for therapeutic intervention in diseases underpinned by oxidative stress.[5] Strategies may include:

-

Direct administration of this compound: As a pro-drug for bilirubin, biliverdin offers potential advantages in terms of solubility and stability.[23][24]

-

Upregulation of HO-1: Pharmacological induction of HO-1 can increase the endogenous production of biliverdin, thereby bolstering the entire antioxidant pathway.[5]

-

Modulation of BVR activity: Enhancing BVR activity could, in theory, accelerate the regeneration of bilirubin, although the enzyme is typically not rate-limiting.

However, it is crucial to consider the potential for toxicity with systemic and chronic modulation of this pathway.[5] High levels of bilirubin are neurotoxic, and the pleiotropic effects of CO and iron must be carefully evaluated.[5] Targeted delivery systems and careful dose-response studies will be essential for the successful clinical translation of biliverdin-based therapies.

Conclusion

This compound stands at the center of a powerful and elegant endogenous antioxidant system. Through its conversion to bilirubin and the subsequent catalytic amplification cycle driven by biliverdin reductase, it provides robust protection against oxidative damage. Its interplay with the master regulator of the antioxidant response, Nrf2, further highlights its integral role in cellular defense. A thorough understanding of these mechanisms, supported by rigorous quantitative and experimental analysis, will be instrumental for researchers and drug developers aiming to harness the therapeutic potential of biliverdin in combating a wide range of oxidative stress-related diseases.

References

- 1. Heme Oxygenase-1: A Metabolic Nike - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Heme Oxygenase/Biliverdin Reductase System and Its Genetic Variants in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heme Oxygenase Dependent Bilirubin Generation in Vascular Cells: A Role in Preventing Endothelial Dysfunction in Local Tissue Microenvironment? [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. The heme oxygenase/biliverdin reductase pathway in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. biochemia-medica.com [biochemia-medica.com]

- 10. Frontiers | Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 14. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biliverdin Reductase A is a major determinant of neuroprotective Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Bilirubin and the Other “Yellow Players” in Neurodegenerative Diseases [mdpi.com]

- 19. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Limited Role for the Bilirubin-Biliverdin Redox Amplification Cycle in the Cellular Antioxidant Protection by Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bilirubin mediated oxidative stress involves antioxidant response activation via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound - Echelon Biosciences [echelon-inc.com]

- 24. caymanchem.com [caymanchem.com]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Biliverdin Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biliverdin (B22007) hydrochloride (BV), a natural byproduct of heme catabolism, is emerging as a potent anti-inflammatory agent. Traditionally viewed as a metabolic intermediate in the production of bilirubin (B190676), recent in vitro research has illuminated its direct and significant immunomodulatory capabilities. This document provides a comprehensive technical overview of the molecular mechanisms underlying biliverdin's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms include the direct inhibition of pro-inflammatory cascades such as NF-κB and Toll-like receptor 4 (TLR4) signaling, alongside the activation of cytoprotective and anti-inflammatory pathways like the PI3K/Akt-IL-10 axis and the Nrf2-mediated antioxidant response. This guide is intended to serve as a foundational resource for researchers exploring BV as a therapeutic candidate for inflammatory diseases.

Core Anti-inflammatory Mechanisms of Biliverdin

In vitro studies, predominantly in macrophage cell lines (e.g., RAW 264.7) stimulated with inflammatory agents like lipopolysaccharide (LPS), have elucidated several key pathways through which biliverdin exerts its effects.

Inhibition of Pro-inflammatory Signaling

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Biliverdin intervenes in this process, leading to reduced DNA binding of NF-κB.[1][2] This inhibitory action provides a basis for therapeutic intervention in inflammatory diseases.[2]

Toll-Like Receptor 4 (TLR4) Signaling: TLR4 is a critical receptor that recognizes LPS from Gram-negative bacteria, initiating a potent inflammatory response. Biliverdin can suppress TLR4 expression.[3][4][5] This action is mediated by its interaction with biliverdin reductase (BVR), which, upon S-nitrosylation, translocates to the nucleus and binds directly to the TLR4 promoter to inhibit its expression.[3][5] By downregulating the primary receptor for LPS, biliverdin effectively dampens the entire downstream inflammatory cascade.[6]

Upregulation of Anti-inflammatory & Cytoprotective Pathways

PI3K/Akt/IL-10 Axis: Biliverdin promotes a powerful anti-inflammatory response by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][7] This process is mediated by biliverdin reductase (BVR), which can be expressed on the cell surface of macrophages.[7][8] The enzymatic conversion of biliverdin to bilirubin by surface BVR initiates a signaling cascade involving tyrosine phosphorylation of BVR, which then recruits the p85α subunit of PI3K.[7] This activation of PI3K leads to the phosphorylation of Akt, a downstream kinase.[5][7] Activated Akt, in turn, stimulates the production and secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[6][7][9] Blockade of Akt abrogates the BV-mediated induction of IL-10.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

Biliverdin Hydrochloride Signaling Pathways in Sepsis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The heme oxygenase-1 (HO-1) pathway and its downstream effector, biliverdin (B22007), have emerged as critical regulators of the inflammatory cascade. This technical guide provides an in-depth analysis of the signaling pathways modulated by biliverdin hydrochloride in preclinical sepsis models. We consolidate quantitative data from key studies, detail experimental methodologies, and present visualized signaling cascades to offer a comprehensive resource for researchers and drug development professionals. The evidence presented herein underscores the therapeutic potential of biliverdin as a modulator of key inflammatory pathways, including TLR4, PI3K/Akt, Nrf2, and AMPK, offering a multifaceted approach to mitigating the deleterious effects of sepsis.

Introduction

Sepsis is a leading cause of mortality worldwide, with its pathophysiology rooted in an overwhelming and uncontrolled inflammatory response.[1] The induction of heme oxygenase-1 (HO-1), a stress-responsive enzyme, has been shown to be protective in various models of inflammation and sepsis.[2][3][4] HO-1 catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), ferrous iron, and biliverdin.[3][5][6] Biliverdin is subsequently converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase (BVR).[3][7] This guide focuses on the direct signaling actions of this compound, a stable form of biliverdin, in attenuating the septic response.

Recent research has illuminated the pleiotropic anti-inflammatory effects of biliverdin, extending beyond its antioxidant properties.[8][9] It actively modulates key signaling pathways that are central to the pathogenesis of sepsis, thereby reducing pro-inflammatory cytokine production, inhibiting immune cell infiltration, and restoring organ function.[1][5] Understanding these mechanisms is paramount for the development of novel therapeutic strategies targeting the septic inflammatory cascade.

Core Signaling Pathways of Biliverdin in Sepsis

This compound exerts its protective effects in sepsis by modulating several interconnected signaling pathways. These pathways are crucial in regulating the innate immune response, inflammation, and cellular stress.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and a primary trigger of septic shock.[10][11] Biliverdin has been shown to inhibit TLR4 signaling, a critical upstream event in the inflammatory cascade.[12][13]

The proposed mechanism involves the interaction of biliverdin with biliverdin reductase (BVR). Upon binding biliverdin, BVR can translocate to the nucleus and act as a transcriptional repressor of the Tlr4 gene.[12][13] This process is dependent on nitric oxide (NO) derived from endothelial nitric oxide synthase (eNOS).[12] By downregulating TLR4 expression, biliverdin effectively dampens the cellular response to endotoxin, leading to reduced activation of downstream pro-inflammatory pathways such as NF-κB.[14]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Heme Oxygenase-1 Reduces Sepsis-Induced Endoplasmic Reticulum Stress and Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. JCI - Heme oxygenase-1–derived carbon monoxide enhances the host defense response to microbial sepsis in mice [jci.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Modulation of Inflammation and Immune Responses by Heme Oxygenase-1: Implications for Infection with Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Red blood cell - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 10. Targeting Toll-Like Receptors in Sepsis: From Bench to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toll-like receptor 4 deficiency increases resistance in sepsis-induced immune dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of Biliverdin Hydrochloride in Ischemia-Reperfusion Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage and organ dysfunction in a multitude of clinical scenarios, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI is complex, involving oxidative stress, inflammation, and apoptosis. Biliverdin (B22007) hydrochloride (BV), a metabolic intermediate of heme degradation, has emerged as a promising therapeutic agent with potent cytoprotective properties against IRI. This technical guide provides an in-depth overview of the therapeutic potential of biliverdin hydrochloride, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to translate this promising molecule into clinical applications.

Quantitative Efficacy of this compound in Ischemia-Reperfusion Injury

This compound has demonstrated significant protective effects across various preclinical models of ischemia-reperfusion injury. The following tables summarize the key quantitative findings from studies in liver, cerebral, and lung IRI models.

Hepatic Ischemia-Reperfusion Injury

| Animal Model | Treatment Protocol | Key Outcomes | Reference |

| Rat (Orthotopic Liver Transplantation) | 50 µmol/kg BV, IV, immediately before reperfusion | - Increased 7-day survival rate (90% vs. 40% in controls)- Reduced hepatocyte injury | [1] |

| Rat (Isolated Perfused Liver) | 10 and 50 µmol BV in perfusion solution | - Improved portal venous blood flow (1.33±0.17 vs. 0.98±0.15 mL/min/g)- Increased bile production (3.40 vs. 1.88 mL/g)- Diminished GOT/GPT release (GOT: 91 vs. 171 IU/L; GPT: 46 vs. 144 IU/L)- Improved histological score (Suzuki criteria: 3.7±1.4 vs. 6.8±0.8) | [2] |

| Swine (Liver Ischemia-Reperfusion) | Pre-treatment with biliverdin | - Significantly suppressed IRI-induced liver dysfunction- Reduced neutrophil infiltration and hepatocyte cell death | [3] |

Cerebral Ischemia-Reperfusion Injury

| Animal Model | Treatment Protocol | Key Outcomes | Reference |

| Rat (MCAO/R) | 35 mg/kg BV, IP, 15 min prior to reperfusion and at 4h, 12h, 20h post-reperfusion | - Reduced cerebral infarct volume- Decreased apoptosis in the ischemic cortex | [4] |

| Rat (tMCAO) | 35 mg/kg BV, IP, 15 min prior to reperfusion and 4h post-reperfusion, then twice daily for 5 days | - Significantly reduced neurological severity scores- Reduced cerebral infarct volume (31.95±4.88% vs. 42.28±4.59% in control)- Decreased mRNA and protein expression of TNF-α, IL-6, IL-1β, and iNOS | [5] |

Lung Ischemia-Reperfusion Injury

| Animal Model | Treatment Protocol | Key Outcomes | Reference |

| Rat (Isolated Perfused Lung) | Reperfusion with BV | - Improved tidal volume (2.27±0.37 vs. 1.44±0.23 ml/min)- Improved lung compliance (0.41±0.10 vs. 0.27±0.06 ml/cmH2O)- Higher PaO2 levels (98.7±9.7 vs. 64.12±12 mmHg)- Increased superoxide (B77818) dismutase content (47.07±7.91 vs. 33.84±10.15 U/mg protein)- Reduced wet/dry weight ratio- Decreased malondialdehyde levels (1.92±0.25 vs. 2.67±0.46 nmol/mg protein) | [6] |

| Rat (Orthotopic Left Lung Transplantation) | Grafts stored in 10 µM BV solution for 6h | - Significant improvement in oxygenation- Reduced inflammatory responses, lipid peroxidation, and apoptosis- Reduced phosphorylated-MAPK protein expression | [7] |

| Rat (Isolated Perfused Lung) | 10 µmol/L BV in perfusion solution | - Significantly decreased wet/dry ratio (6.39±0.45 vs. 8.98±2.34)- Reduced cell apoptosis index ((4.49±1.10)% vs. (13.88±2.35)%)- Lowered protein expression of HO-1, p-JNK, and caspase-3 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experimental models cited in the literature on this compound's role in IRI.

Animal Models of Ischemia-Reperfusion Injury

This model is widely used to mimic focal cerebral ischemia.[4][5][9][10][11][12][13]

-

Animals: Male Sprague-Dawley rats (200-240 g).

-

Anesthesia: Intraperitoneal injection of an appropriate anesthetic.

-

Procedure:

-

A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen.[10]

-

The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[10]

-

The occlusion is maintained for a specific duration (e.g., 1.5 or 2 hours).[4][11]

-

Reperfusion is initiated by withdrawing the filament.

-

-

This compound Administration: 35 mg/kg of this compound, dissolved in 0.2 M NaOH and pH adjusted to 7.4 with HCl, is administered intraperitoneally at specified time points before and/or after reperfusion.[4][5]

-

Outcome Assessment:

-

Neurological Deficit Scoring: Evaluated at various time points post-reperfusion.[5]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[5][9]

-

Histology and Immunohistochemistry: To assess neuronal apoptosis (e.g., TUNEL staining) and inflammation.[4]

-

This ex vivo model allows for the controlled study of lung IRI.[6][14][15][16]

-

Animals: Male Sprague-Dawley rats.

-

Lung Isolation:

-

Rats are anesthetized and ventilated.

-

A median sternotomy is performed, and the pulmonary artery and left atrium are cannulated.

-

The lungs are flushed and then excised.

-

-

Perfusion and Ventilation:

-

The isolated lungs are placed in a humidified chamber and perfused with a physiological salt solution at a constant flow rate.

-

The lungs are ventilated with a specific gas mixture.

-

-

Ischemia-Reperfusion Protocol:

-

This compound Treatment: this compound is added to the perfusion solution during the reperfusion phase.[6][8]

-

Outcome Assessment:

-

Lung Physiology: Tidal volume, lung compliance, and arterial oxygen partial pressure (PaO2) are monitored.[6]

-

Biochemical Assays: Lung tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase), and inflammation.[6]

-

Histology: To assess lung injury and edema (wet/dry weight ratio).[6][8]

-

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

This cell-based model simulates the ischemic and reperfusion conditions in vitro.[4][17]

-

Cell Type: Primary hippocampal neurons or PC12 cells.[4][17]

-

OGD Procedure:

-

Cells are washed and incubated in a glucose-free medium.

-

The cells are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce oxygen deprivation.

-

-

Reoxygenation Procedure:

-

The glucose-free medium is replaced with a normal culture medium.

-

The cells are returned to a normoxic incubator (95% air, 5% CO2).

-

-

This compound Treatment: Cells are treated with various concentrations of this compound during the reoxygenation phase.[4]

-

Outcome Assessment:

-

Apoptosis: Measured by TUNEL staining or flow cytometry.[4]

-

Inflammatory Markers: Expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified by RT-qPCR and ELISA.[4]

-

Western Blotting: To analyze the expression and phosphorylation of proteins in relevant signaling pathways.[17]

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects through the modulation of multiple interconnected signaling pathways. The primary mechanisms include potent antioxidant, anti-inflammatory, and anti-apoptotic activities.

Heme Oxygenase-1 (HO-1) and Antioxidant Defense

Ischemia-reperfusion injury is characterized by a burst of reactive oxygen species (ROS). Biliverdin is a direct product of the catalytic activity of heme oxygenase-1 (HO-1), a key enzyme in cellular defense against oxidative stress.[18] The protective effects of biliverdin are often linked to the Nrf2/HO-1 pathway.[18][19]

Anti-inflammatory Pathways

Inflammation is a critical component of IRI. Biliverdin has been shown to suppress inflammatory responses by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB and modulating the MAPK pathway.[4][5][7]

Anti-apoptotic and Pro-survival Pathways

Biliverdin promotes cell survival by inhibiting apoptosis. This is achieved through the activation of pro-survival signaling cascades like the PI3K/Akt pathway and the inhibition of pro-apoptotic molecules.[19][20]

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in mitigating ischemia-reperfusion injury across multiple organ systems. Its multifaceted mechanism of action, targeting oxidative stress, inflammation, and apoptosis, makes it an attractive candidate for further development. Future research should focus on optimizing dosing and delivery strategies, as well as conducting rigorous clinical trials to establish its safety and efficacy in human populations suffering from conditions associated with IRI. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these translational efforts.

References

- 1. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biliverdin Protects against Liver Ischemia Reperfusion Injury in Swine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preservation solution supplemented with biliverdin prevents lung cold ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Biliverdin protects the isolated lungs from ischemia/reperfusion injury via anti-apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion without Damaging the Anatomical Structure of Cerebral Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Effect of ischemic preconditioning on reactive oxygen species-mediated ischemia--reperfusion injury in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method of Isolated Ex Vivo Lung Perfusion in a Rat Model: Lessons Learned from Developing a Rat EVLP Program - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A method for translational rat ex vivo lung perfusion experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biliverdin alleviates cerebral ischemia-reperfusion injury by regulating the P4hb/MAPK/mTOR pathway to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Biliverdin Hydrochloride: A Technical Guide to its Cytoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biliverdin (B22007) hydrochloride, a water-soluble form of the heme catabolite biliverdin, is emerging as a potent cytoprotective agent with significant therapeutic potential. Historically viewed as a mere intermediate in the degradation of heme to bilirubin (B190676), recent research has unveiled its intricate roles in cellular defense mechanisms. This technical guide provides an in-depth exploration of the multifaceted cytoprotective functions of biliverdin hydrochloride, focusing on its antioxidant, anti-inflammatory, and anti-apoptotic properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising field.

Core Mechanisms of Cytoprotection

This compound exerts its protective effects through a complex interplay of direct molecular scavenging and the modulation of critical intracellular signaling pathways. Its conversion to bilirubin by biliverdin reductase (BVR) is a key event, as bilirubin is a powerful antioxidant. However, biliverdin itself, along with the enzymatic activity of BVR, contributes significantly to cytoprotection.

Antioxidant Effects

Biliverdin and its metabolite, bilirubin, are potent scavengers of reactive oxygen species (ROS), protecting cells from oxidative damage.[1] The antioxidant capacity is amplified through a catalytic cycle where bilirubin is oxidized back to biliverdin by ROS, and then rapidly reduced to bilirubin again by BVR.[2] This recycling mechanism allows substoichiometric amounts of bilirubin to neutralize a large excess of oxidants.[3]

Anti-inflammatory Activity

This compound demonstrates robust anti-inflammatory effects by modulating cytokine production and inflammatory signaling pathways. It has been shown to decrease the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-6 while promoting the production of the anti-inflammatory cytokine IL-10.[4][5] This is achieved, in part, through the activation of the PI3K/Akt signaling pathway and the inhibition of Toll-like receptor 4 (TLR4) signaling.[5]

Anti-apoptotic Functions

Biliverdin has been shown to inhibit apoptosis in various cell types.[6] This protective effect is mediated by the activation of pro-survival signaling pathways, including the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of pro-apoptotic proteins.[7] Furthermore, by mitigating oxidative stress and inflammation, biliverdin indirectly prevents the activation of apoptotic cascades.

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from various studies, illustrating the potent cytoprotective effects of this compound.

Table 1: Antioxidant and Cell Viability Data

| Parameter | Cell Line | Stressor | Biliverdin Concentration | Outcome | Reference |

| IC50 | MCF-7 | Doxorubicin | 247.4 µM | Increased cell viability | [6] |

| IC50 | MDA-MB-468 | Doxorubicin | 168.9 µM | Increased cell viability | [6] |

| Cell Viability | HeLa | 100 µM H₂O₂ | 10 nM (as bilirubin) | Complete reversal of cell death | [3] |

| ROS Levels | HeLa | BVR-A siRNA | - | 3-fold increase in ROS | [3] |

| Cell Viability | HeLa | H₂O₂ | 50 µM | No protection observed | [8] |

Table 2: Anti-inflammatory Effects

| Cytokine | Cell/System | Stimulant | Biliverdin Concentration | Effect | Reference |

| IL-1β | Whole human blood | LPS (3 µg/mL) | 50 µM | 50% decrease in expression | [4] |

| IL-1Ra | Whole human blood | LPS (3 µg/mL) | 50 µM | 50% decrease in expression | [4] |

| IL-6 | Whole human blood | LPS (3 µg/mL) | 50 µM | Non-significant decrease | [4] |

| TNF-α | Whole human blood | LPS (3 µg/mL) | 50 µM | No significant effect | [4] |

| IL-10 | RAW 264.7 macrophages | LPS | Not specified | Increased production | [5] |

Table 3: Anti-apoptotic Effects

| Parameter | Cell Line | Treatment | Biliverdin Concentration | Outcome | Reference |

| Apoptosis | MCF-7 | Biliverdin alone | 250 µM | 18.32% late apoptosis | [6] |

| Apoptosis | MDA-MB-468 | Biliverdin alone | 170 µM | 8.04% late apoptosis | [6] |

| Caspase-9 Activity | MCF-7 | Biliverdin alone | 250 µM | 1.36-fold increase | [6] |

| Caspase-9 Activity | MDA-MB-468 | Biliverdin alone | 170 µM | 1.22-fold increase | [6] |

Key Signaling Pathways

The cytoprotective effects of this compound are orchestrated by its influence on several key signaling pathways.

Heme Catabolism and the Biliverdin-Bilirubin Cycle

The initial step in harnessing the cytoprotective power of heme degradation is the conversion of heme to biliverdin by heme oxygenase (HO-1). Biliverdin is then rapidly converted to the potent antioxidant bilirubin by biliverdin reductase (BVR). This cycle is central to the antioxidant properties attributed to biliverdin administration.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is activated by biliverdin. This activation is mediated by biliverdin reductase, which, upon binding biliverdin, can act as a signaling molecule. Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.

References

- 1. Integrated real-time imaging of executioner caspase dynamics, apoptosis-induced proliferation, and immunogenic cell death using a stable fluorescent reporter platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biliverdin reductase A in the prevention of cellular senescence against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biliverdin reductase: A major physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction to Heme Catabolism: The Heme Oxygenase System

An In-depth Technical Guide to the Biosynthesis of Biliverdin (B22007) from Heme for Researchers and Drug Development Professionals.

Heme, an iron-containing porphyrin, is an essential prosthetic group for a variety of proteins, including hemoglobin, myoglobin, and cytochromes. The catabolism of heme is a critical physiological process for recycling iron and preventing the accumulation of potentially toxic free heme. The initial and rate-limiting step in this pathway is the conversion of heme to biliverdin, a reaction catalyzed by the heme oxygenase (HO) enzyme system. This process also yields ferrous iron (Fe²⁺) and carbon monoxide (CO), a gasotransmitter with important signaling functions.

The HO system consists of two primary isoforms: an inducible isoform, heme oxygenase-1 (HO-1), and a constitutively expressed isoform, heme oxygenase-2 (HO-2). HO-1 is a key player in the cellular stress response, being upregulated by various stimuli, including its own substrate heme, oxidative stress, and inflammatory cytokines. In contrast, HO-2 is primarily found in the brain and testes, where it is involved in normal physiological processes. The subsequent conversion of biliverdin to bilirubin (B190676) is carried out by biliverdin reductase.

The Catalytic Mechanism of Heme Oxygenase

The conversion of heme to biliverdin is a complex, multi-step process that occurs in the endoplasmic reticulum. The reaction requires three molecules of oxygen (O₂) and electrons donated from NADPH via cytochrome P450 reductase.

The key steps of the reaction are as follows:

-

Heme Binding: Heme binds to the active site of heme oxygenase.

-

First Hydroxylation: The first molecule of O₂ and electrons from NADPH-cytochrome P450 reductase lead to the hydroxylation of the α-methene bridge of the heme porphyrin ring, forming α-meso-hydroxyheme.

-

Cleavage and Verdoheme Formation: A second oxygen molecule attacks the α-meso-hydroxyheme, leading to the cleavage of the porphyrin ring and the formation of verdoheme. Carbon monoxide is released during this step.

-

Hydrolysis and Biliverdin Release: The final step involves the hydrolysis of verdoheme, which releases ferrous iron (Fe²⁺) and the linear tetrapyrrole, biliverdin IXα.

Regulation of Heme Oxygenase-1 Expression: The Nrf2-Keap1 Pathway

The induction of HO-1 is a critical cytoprotective mechanism and is tightly regulated, primarily through the Nrf2-Keap1 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to inducers such as oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including the gene for HO-1 (HMOX1), initiating their transcription.

Caption: The Nrf2-Keap1 signaling pathway for the induction of Heme Oxygenase-1 (HO-1).

Quantitative Analysis of Heme Oxygenase Activity

The enzymatic activity of heme oxygenase is determined by measuring the rate of biliverdin formation. This can be achieved through various methods, with spectrophotometry being the most common. The kinetic parameters of the HO isoforms have been characterized.

| Parameter | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-2 (HO-2) | Reference |

| Source | Rat Spleen Microsomes | Rat Brain Microsomes | |

| Km for Heme (µM) | 1.6 ± 0.3 | 1.8 ± 0.4 | |

| Vmax (nmol/mg/hr) | 15.4 ± 1.2 | 1.2 ± 0.1 | |

| Substrate Specificity | Heme, Hemin | Heme, Hemin | |

| Inhibitors | Tin-protoporphyrin (SnPP), Zinc-protoporphyrin (ZnPP) | Tin-protoporphyrin (SnPP), Zinc-protoporphyrin (ZnPP) |

Experimental Protocols

Heme Oxygenase Activity Assay (Spectrophotometric)

This protocol describes a method to determine HO activity in microsomal fractions by measuring the formation of biliverdin.

1. Preparation of Microsomes: a. Homogenize tissue samples in 4 volumes of ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM MgCl₂). b. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C. c. Transfer the supernatant to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C. d. Resuspend the resulting microsomal pellet in a minimal volume of the homogenization buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Reaction Mixture: a. Prepare a master mix containing:

- Potassium phosphate buffer (0.1 M, pH 7.4)

- NADPH (1 mM)

- Hemin (20 µM, dissolved in a small amount of 0.1 M NaOH and diluted in buffer)

- Microsomal protein (0.5-1.0 mg/mL) b. Prepare a blank for each sample containing all components except NADPH.

3. Incubation: a. Incubate the reaction mixtures at 37°C for 30-60 minutes in a shaking water bath.

4. Measurement: a. Stop the reaction by placing the tubes on ice. b. Measure the absorbance of the reaction mixture at 464 nm and 530 nm. The difference in absorbance (ΔA = A₄₆₄ - A₅₃₀) is proportional to the amount of biliverdin formed. c. Calculate the concentration of biliverdin using the extinction coefficient for biliverdin (40 mM⁻¹ cm⁻¹).

5. Data Analysis: a. Express the HO activity as nmol of biliverdin formed per mg of protein per hour.

Caption: Experimental workflow for the spectrophotometric measurement of Heme Oxygenase activity.

Relevance in Drug Development

The heme oxygenase-1 pathway is a significant target in drug development due to its potent cytoprotective, anti-inflammatory, and antioxidant properties.

-

Inducers of HO-1: Compounds that induce HO-1 expression are being investigated for the treatment of a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. For example, dimethyl fumarate, an approved treatment for multiple sclerosis, is known to induce HO-1 via the Nrf2 pathway.

-

Inhibitors of HO: In the context of cancer, elevated HO-1 expression can promote tumor growth and resistance to therapy. Therefore, inhibitors of HO-1 are being explored as potential anti-cancer agents, either as monotherapy or in combination with other treatments.

The Modulatory Effect of Biliverdin Hydrochloride on Pro-inflammatory Cytokine Expression: A Technical Guide

Abstract

Biliverdin (B22007) hydrochloride, a key intermediate in heme catabolism, has emerged as a potent endogenous molecule with significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms through which biliverdin hydrochloride modulates the expression of pro-inflammatory cytokines. It is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are central mediators of the inflammatory cascade. Biliverdin, a green tetrapyrrolic bile pigment, is produced from the enzymatic degradation of heme by heme oxygenase (HO-1).[1][2] While historically considered a mere waste product, recent research has unveiled its potent cytoprotective and anti-inflammatory functions.[1][3] This guide focuses on the hydrochloride salt of biliverdin and its well-documented effects on downregulating pro-inflammatory cytokine expression, primarily through the modulation of key intracellular signaling pathways.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades that are responsible for the production of pro-inflammatory cytokines. These mechanisms primarily involve the inhibition of the NF-κB pathway and modulation of the MAPK and PI3K/Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4] Biliverdin has been shown to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Biliverdin treatment has been observed to reduce the phosphorylation of IκB-α and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and DNA binding.[4]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation.[7] The MAPK family includes ERK1/2, JNK, and p38 MAPK, which are activated by various inflammatory stimuli and contribute to the production of pro-inflammatory cytokines. Biliverdin and its reductase (BVR) are known to interact with and modulate the MAPK signaling cascade.[8][9] Human biliverdin reductase (hBVR) can form a complex with MEK and ERK, activating the cascade.[10] However, biliverdin itself can have inhibitory effects on certain components of the pathway, contributing to its overall anti-inflammatory profile.

Involvement of the PI3K/Akt Pathway and IL-10 Production

The anti-inflammatory effects of biliverdin are also mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3][11] Biliverdin, through its interaction with biliverdin reductase on the cell surface, can activate PI3K, which in turn phosphorylates and activates Akt.[12][13] Activated Akt promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[11][12] IL-10 is a key immunoregulatory cytokine that can suppress the production of pro-inflammatory cytokines, thus contributing to the resolution of inflammation. Overexpression of BVR has been shown to enhance the production of IL-10 in response to biliverdin.[13][14]

Quantitative Data on Cytokine Modulation

Multiple studies have quantified the inhibitory effects of this compound on the expression of pro-inflammatory cytokines in various experimental models, particularly in lipopolysaccharide (LPS)-stimulated immune cells.

Table 1: Effect of Biliverdin on Pro-inflammatory Cytokine mRNA Expression in LPS-Stimulated Human Whole Blood

| Cytokine | Biliverdin Concentration (µM) | Incubation Time | % Inhibition (relative to LPS control) | Statistical Significance | Reference |

| IL-1β | 50 | 4 hours | ~50% | P < 0.05 | [15][16] |

| IL-6 | 50 | 4 hours | ~31% (non-significant) | N/S | [15][16] |

| IFN-γ | 50 | 4 hours | Significant Reduction | P < 0.05 | [15][17] |

| TNF-α | 50 | 4 hours | No significant effect | N/S | [15][16] |

Data synthesized from studies on LPS-stimulated human whole blood.[15][16][17]

Table 2: Effect of Biliverdin on Pro-inflammatory Cytokine Protein Secretion

| Cytokine | Model | Biliverdin Concentration | % Inhibition (relative to control) | Statistical Significance | Reference |

| IL-1β | LPS-stimulated human whole blood | 50 µM | Significant dose-dependent decrease | P < 0.05 | [15] |

| IL-6 | LPS-stimulated human whole blood | 50 µM | Not significant | N/S | [15] |

| TNF-α | LPS-stimulated human whole blood | 50 µM | Not significant | N/S | [15] |

| GM-CSF | MSU-stimulated rat air pouch | 27 mg/kg | ~55% | P < 0.05 | [18] |

| MCP-1 | MSU-stimulated rat air pouch | 27 mg/kg | ~89% | P < 0.05 | [18] |

Data compiled from various in vitro and in vivo models.[15][18]

Experimental Protocols

This section outlines common methodologies used to assess the impact of this compound on pro-inflammatory cytokine expression.

In Vitro LPS-Stimulation of Macrophages or Whole Blood

This is a standard model to mimic bacterial-induced inflammation.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).[13] Alternatively, fresh human whole blood is collected in EDTA-containing tubes.[16]

-

Pre-treatment: Cells or whole blood are pre-incubated with varying concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control for a specified period (e.g., 1 hour).[16]

-

Stimulation: Lipopolysaccharide (LPS) is added (e.g., 1 µg/mL for cells, 3 µg/mL for whole blood) to induce an inflammatory response.[16]

-

Incubation: The cultures are incubated for a defined time course (e.g., 4, 8, or 24 hours) to allow for cytokine production and secretion.[16]

-

Sample Collection:

-

For mRNA analysis: Cells are lysed, and total RNA is extracted at earlier time points (e.g., 4 hours).

-

For protein analysis: Culture supernatants or plasma (from whole blood) are collected at various time points.

-

References

- 1. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Go green: the anti-inflammatory effects of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulating the Biliverdin Reductase (BVR)/ERK1/2 Axis to Attenuate Oxidative Stress in Rat Arterial Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biliverdin reductase: PKC interaction at the cross-talk of MAPK and PI3K signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human biliverdin reductase is an ERK activator; hBVR is an ERK nuclear transporter and is required for MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 13. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biliverdin Reductase A (BVRA) Mediates Macrophage Expression of Interleukin-10 in Injured Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Endogenous Tetrapyrroles Influence Leukocyte Responses to Lipopolysaccharide in Human Blood: Pre-Clinical Evidence Demonstrating the Anti-Inflammatory Potential of Biliverdin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

the physiological significance of the biliverdin to bilirubin conversion

Quantitative Data Summary

To provide a clear reference for researchers, the following tables summarize key quantitative parameters associated with the biliverdin-bilirubin axis.

Table 1: Physicochemical Properties and Physiological Concentrations

| Parameter | Biliverdin (B22007) IXα | Unconjugated Bilirubin (B190676) (UCB) IXα |

| Molecular Weight | 582.65 g/mol | 584.66 g/mol |

| Appearance | Dark green/blue solid | Red-orange solid |

| Water Solubility | Soluble | Insoluble |

| Lipophilicity | Low | High |

| Typical Serum Concentration | Very low (trace amounts) | 2 to 8 µM |

| Typical Intracellular Conc. | Undetectable to low nM | nM range; varies by cell type |

Table 2: Biliverdin Reductase (BVR) - Selected Enzyme Kinetics

| Enzyme/Isoform | Substrate/Cofactor | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Conditions |

| Human BLVRB | FMN (Flavin Mononucleotide) | 52 µM | Not specified | pH 7.5 |

| Human BLVRB | FAD (Flavin Adenine Dinucleotide) | 125 µM | Not specified | pH 7.5 |

| Human BLVRB | Riboflavin | 53 µM | Not specified | pH 7.5 |

| Human BLVRB | Ferric Iron (Fe³⁺) | 2.5 µM | Not specified | Requires NAD(P)H and FMN |

| Rat BVR | Biliverdin | Binding is pH-independent | Not specified | pH 7.0 vs 8.7 |

| WT BLVRB | FAD | 242 ± 70 µM | 3.3 ± 0.5 µM·s⁻¹ | Not specified |

Note: Detailed kinetic data (Km, Vmax) for the primary BVR-A isoform with its specific substrate biliverdin IXα is complex due to substrate inhibition and dual cofactor requirements, and values can vary significantly between studies.

Table 3: Concentration-Dependent Effects of Intracellular Unconjugated Bilirubin (iUCB)

| Intracellular UCB Concentration (per mg total protein) | Observed Effect | Cell Types Studied |

| ~3-8 ng/mg | Antioxidant / Cytoprotective | HepG2 (hepatic), SH-SY5Y (neuronal), HK2 (kidney), H5V (endothelial) |

| > 25 ng/mg | Pro-oxidant / Cytotoxic | SH-SY5Y (neuronal) |

| > 40 ng/mg | Pro-oxidant / Cytotoxic | H5V (endothelial), HK2 (kidney) |

Visualizing the Core Pathways and Processes

To elucidate the complex relationships within the biliverdin-bilirubin system, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Diagram 1: Heme Catabolism Pathway```dot

Caption: The catalytic cycle amplifying bilirubin's antioxidant capacity.

Beyond Antioxidant Activity: BVR and Bilirubin in Cellular Signaling